![molecular formula C6H14N2O3 B3026452 Bis(2-methoxyethyl)nitrosoamine CAS No. 67856-65-9](/img/structure/B3026452.png)
Bis(2-methoxyethyl)nitrosoamine
Overview
Description
Synthesis Analysis
Nitrosamines, including Bis(2-methoxyethyl)nitrosoamine, are synthesized by the reaction of secondary amines with nitrite under acidic conditions . An efficient synthesis of N-nitrosamines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . A nickel(II) complex with bis(2-methoxyethyl)amine (bmoen) has also been prepared .Molecular Structure Analysis
N-Nitrosamines are a class of compounds sharing the general structure 1 (Chart 1), where the amine moiety may be derived from any organic secondary amine . The molecular formula of Bis(2-methoxyethyl)nitrosoamine is C6H14N2O3 and its molecular weight is 162.19 g/mol.Chemical Reactions Analysis
Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . They have been studied for many years due to their presence in foods, cosmetics, tobacco products, industrial solvents, and alcoholic beverages .Physical And Chemical Properties Analysis
Nitrosamines are either oily liquids or solids, slightly soluble in water and well soluble in many organic solvents . The specific chemical, physical, and biological properties of nitrosamines depend on the groups attached to the amine nitrogen .Scientific Research Applications
Thermoresponsive Polymers
- Applications :
- Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) : This polymer combines amide and ethyleneglycolether motifs. It exhibits a lower critical solution temperature (LCST)-type phase transition. Applications include smart drug delivery systems and responsive hydrogels .
- Block Copolymers : Combining PbMOEAm with nonthermoresponsive polymers (e.g., poly(N,N-dimethylacrylamide)) results in tunable LCST behavior .
Fluorination and Derivatization
Mechanism of Action
Target of Action
Bis(2-methoxyethyl)nitrosoamine, also known as N,N-bis(2-methoxyethyl)nitrous amide, is a type of nitrosamine. Nitrosamines are known to interact with DNA, causing DNA alkylation damage . They are also known to interact with secondary amines .
Mode of Action
Nitrosamines, including Bis(2-methoxyethyl)nitrosoamine, are genotoxic and carcinogenic. They undergo metabolic activation by cytochrome P450 monooxygenases, leading to the formation of unstable primary nitrosamines. These unstable compounds further decompose to form diazonium ions, which are DNA alkylating agents . This interaction with DNA can lead to DNA damage, which can result in mutations and potentially cancer .
Biochemical Pathways
The primary biochemical pathway involved in the action of nitrosamines is the metabolic activation pathway. This involves the hydroxylation of nitrosamines by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, causing alkylation damage. The DNA repair pathways engaged by the various DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .
Pharmacokinetics
Nitrosamines in general are known to be metabolized predominantly by cytochrome p450 enzymes .
Result of Action
The primary result of the action of Bis(2-methoxyethyl)nitrosoamine is DNA alkylation damage. This can lead to mutations and potentially cancer. Nitrosamines are known to be mutagenic and carcinogenic, and have been linked to cancers in various organs in nonclinical species .
Action Environment
The action of Bis(2-methoxyethyl)nitrosoamine can be influenced by various environmental factors. Nitrosamines can be formed by the reaction of secondary amines with nitrite under acidic conditions . They are found in various environments, including food, drinking water, cosmetics, as well as
Safety and Hazards
Bis(2-methoxyethyl)nitrosoamine is classified as a flammable liquid and vapor. It is toxic if swallowed and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The combination of bis(2-methoxyethyl)ether and molecular oxygen has been identified as a highly efficient system for oxidative dehydrogenative coupling sequential transformation without an external initiator, catalyst, and additive . This indicates potential future directions for the use of Bis(2-methoxyethyl)nitrosoamine in chemical synthesis .
properties
IUPAC Name |
N,N-bis(2-methoxyethyl)nitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-10-5-3-8(7-9)4-6-11-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVQRQPDLKLTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218095 | |
Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | N-Nitrosobis(2-methoxyethyl)amine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21308 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
67856-65-9 | |
Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.